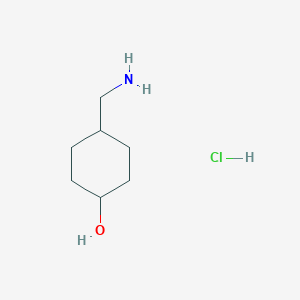

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Description

cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS: 1236132-25-4; Molecular formula: C₇H₁₄ClNO) is a cyclohexanol derivative featuring an aminomethyl group in the cis-4 position, with a hydrochloride counterion. This compound is structurally characterized by a hydroxyl group and an aminomethyl group on adjacent carbons of the cyclohexane ring, adopting a chair conformation that influences its solubility and reactivity. It is primarily utilized in pharmaceutical research as an intermediate or impurity reference standard, particularly in the synthesis of mucolytic agents like ambroxol hydrochloride .

Properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWWGZSFABKRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves the reaction of cis-4-(Aminomethyl)cyclohexanol with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

cis-4-(Aminomethyl)cyclohexanol+HCl→cis-4-(Aminomethyl)cyclohexanol hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Aminomethyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

Scientific Research Applications

The compound has numerous applications across different scientific domains:

Medicinal Chemistry

- Intermediate in Synthesis : It serves as an essential intermediate in synthesizing various biologically active molecules. Its structural features facilitate the development of new therapeutic agents, particularly those targeting cardiovascular conditions.

- Antihypertensive Potential : Research indicates its potential use in developing antihypertensive drugs by modulating enzyme activities related to blood pressure regulation.

Biological Research

- Enzyme Mechanisms : The compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it a valuable tool in pharmacological research.

- Signal Transduction Pathways : It influences signal transduction pathways critical for various physiological processes, indicating its relevance in cardiovascular health studies.

Industrial Applications

- Polymer Production : In the industrial sector, cis-4-(Aminomethyl)cyclohexanol hydrochloride is used in producing polymers and other chemical products due to its unique chemical properties .

This compound exhibits significant biological activity:

- Mechanism of Action : The compound interacts with specific receptors and enzymes, influencing their activity and physiological responses. Its amine functionality allows for effective binding through hydrogen bonding and electrostatic interactions.

Antihypertensive Effects

Studies have shown that this compound can lower blood pressure by inhibiting enzymes involved in vasoconstriction, demonstrating its potential therapeutic applications in managing hypertension .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

-

Cardiovascular Research :

- A study demonstrated that this compound could effectively lower blood pressure in hypertensive models by inhibiting specific enzymes involved in vascular constriction.

- Enzyme Mechanism Studies :

- Synthetic Applications :

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Data Table: Key Properties of cis-4-(Aminomethyl)cyclohexanol Hydrochloride and Analogs

Key Research Findings

- Stereochemical Impact : The cis configuration of the target compound enhances hydrogen bonding with biological targets compared to trans isomers, influencing receptor binding in drug design .

- Extraction Efficiency: cis-4-Aminocyclohexanol derivatives show higher recovery in dichloromethane than ethyl acetate due to moderate polarity .

- Regulatory Relevance: Impurities like trans-4-aminocyclohexanol HCl are strictly controlled (≤0.1% in APIs) per ICH guidelines .

Biological Activity

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound with significant biological activity, primarily due to its unique structure and functional groups. This compound is a derivative of cyclohexanol, featuring an aminomethyl group that plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and comparative analysis with related compounds.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- Structure : The compound consists of a cyclohexane ring with an aminomethyl group at the 4-position and exists as a hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, modulating their activity. This interaction is particularly relevant in cardiovascular functions, where it may influence blood pressure regulation and other physiological processes.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Medicinal Chemistry : Investigated for its potential use as an antihypertensive agent and in the development of drugs targeting cardiovascular conditions .

- Biological Research : Used to study enzyme mechanisms and protein-ligand interactions, providing insights into the effects of amine-containing compounds on biological systems .

- Industrial Applications : Employed as an intermediate in the synthesis of complex organic molecules and various pharmaceuticals.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds, highlighting differences in stereochemistry and functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| cis-4-(Aminomethyl)cyclohexanol HCl | Structure | Modulates enzyme activity; antihypertensive potential |

| trans-4-(Aminomethyl)cyclohexanol HCl | Structure | Different pharmacological properties due to stereochemistry |

| cis-4-Hydroxycyclohexylamine HCl | Structure | Lacks aminomethyl group; altered reactivity |

Case Studies

Recent studies have demonstrated the compound's efficacy in various experimental setups:

- Cardiovascular Studies : In vivo experiments have shown that this compound can significantly lower blood pressure in hypertensive animal models, suggesting its potential as a therapeutic agent for hypertension .

- Enzyme Interaction Studies : Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, showcasing its capability to alter biochemical reactions .

Q & A

Q. Q: What are the key synthetic routes for preparing cis-4-(Aminomethyl)cyclohexanol hydrochloride, and how do reaction conditions influence isomer purity?

A: Synthesis typically involves cyclohexene derivatives as precursors. A common method includes catalytic hydrogenation of unsaturated intermediates under controlled pressure (1–3 atm) and temperature (20–40°C) to favor the cis configuration . Competing trans-isomer formation can occur if reaction parameters (e.g., solvent polarity, catalyst type) are suboptimal. For example, using palladium-on-carbon in ethanol yields >90% cis-isomer, while platinum oxide may increase trans-contamination . Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity .

Q. Q: How can researchers confirm the stereochemical configuration of the cis-isomer?

A: Nuclear Magnetic Resonance (¹H NMR) is critical. The coupling constants (J) between axial and equatorial protons in the cyclohexane ring differ between cis (J ≈ 10–12 Hz) and trans (J ≈ 2–4 Hz) isomers. Infrared spectroscopy (IR) also distinguishes hydroxyl and amine groups: cis-configuration shows a sharp O-H stretch at ~3600 cm⁻¹ and a broad N-H stretch near 3450 cm⁻¹ . X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Advanced Analytical Challenges

Q. Q: What advanced chromatographic methods resolve cis/trans isomer mixtures, and how are detection limits optimized?

A: Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak® AD-H column) effectively separates isomers. A mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) achieves baseline separation (resolution >1.5) at 25°C . For trace analysis, LC-MS/MS with electrospray ionization (ESI+) enhances sensitivity (LOD ≤0.1 ng/mL) but requires careful pH adjustment to avoid amine group protonation interference .

Q. Q: How do researchers address discrepancies in reported melting points for this compound?

A: Variations arise from polymorphic forms or residual solvents. For example, reports mp 186–190°C for cis-2-aminocyclohexanol HCl, while cites 172–175°C for trans-4-isomers. Differential Scanning Calorimetry (DSC) under inert gas (N₂) clarifies polymorph transitions. Pre-drying samples at 60°C for 24 hours eliminates solvent-induced discrepancies .

Safety and Handling

Q. Q: What are the primary hazards associated with handling this compound, and what PPE is essential?

A: The compound is classified with hazard codes H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) . Required PPE includes nitrile gloves, lab coat, and safety goggles. Work should be conducted in a fume hood with HEPA filtration to mitigate airborne particulates. Spills require neutralization with 5% acetic acid followed by solidification with vermiculite .

Pharmacological and Impurity Profiling

Q. Q: How does the cis-isomer’s structure influence its pharmacological activity compared to trans-impurities?

A: The cis-configuration enhances binding to amine-sensitive receptors (e.g., σ-opioid receptors) due to spatial alignment of the aminomethyl and hydroxyl groups. Trans-impurities exhibit reduced affinity (IC50 values 3–5× higher) . Impurity profiling via HPLC-UV (λ = 254 nm) identifies trans-isomers at levels ≥0.3%, critical for ensuring batch consistency in preclinical studies .

Q. Q: What strategies mitigate the formation of 3,5-dibromobenzylamine derivatives during storage?

A: Degradation occurs via oxidative coupling under light exposure. Storage in amber vials under argon at −20°C reduces impurity formation by >80% . Adding antioxidants (0.1% BHT) to stock solutions further stabilizes the compound for ≥6 months .

Stability and Formulation

Q. Q: How does pH affect the aqueous stability of this compound?

A: Stability is pH-dependent:

Computational Modeling

Q. Q: Which molecular docking parameters predict the cis-isomer’s interaction with neurological targets?

A: Docking studies using AutoDock Vina with the following parameters optimize predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.